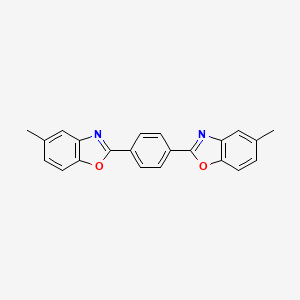
Benzoxazole, 2,2'-(1,4-phenylene)bis[5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-]: is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of two benzoxazole units connected by a 1,4-phenylene bridge, with methyl groups at the 5-positions of each benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. For instance, a common method involves the use of 2-aminophenol and aldehydes in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . This method yields the desired benzoxazole derivatives with high efficiency.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
科学的研究の応用
Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Benzoxazole derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The compound’s anticancer effects are believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Benzoxazole: The parent compound with a single benzoxazole ring.
2-Methylbenzoxazole: A derivative with a methyl group at the 2-position.
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene: A compound with two benzoxazole units connected by a stilbene bridge.
Uniqueness: Benzoxazole, 2,2’-(1,4-phenylene)bis[5-methyl-] is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the 1,4-phenylene bridge and methyl groups at the 5-positions enhances its stability and reactivity compared to other benzoxazole derivatives.
特性
CAS番号 |
4609-25-0 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
5-methyl-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H16N2O2/c1-13-3-9-19-17(11-13)23-21(25-19)15-5-7-16(8-6-15)22-24-18-12-14(2)4-10-20(18)26-22/h3-12H,1-2H3 |
InChIキー |
VSNONQPVPOFYOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


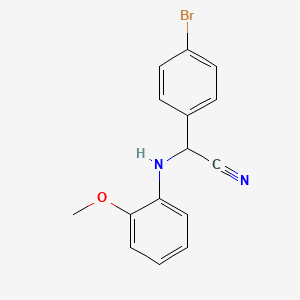
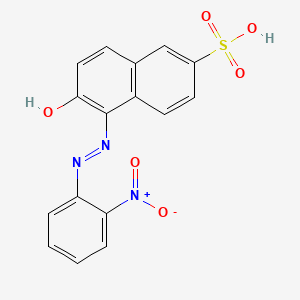
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
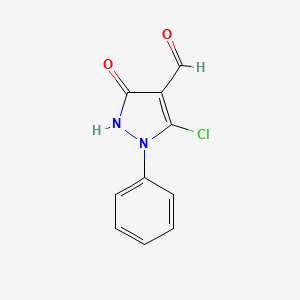
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
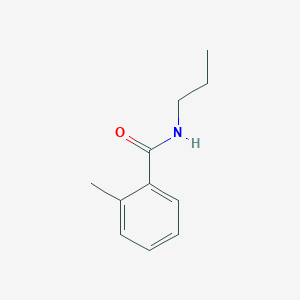
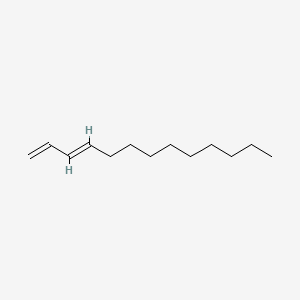
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
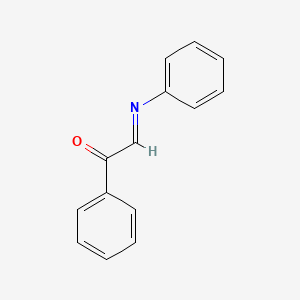
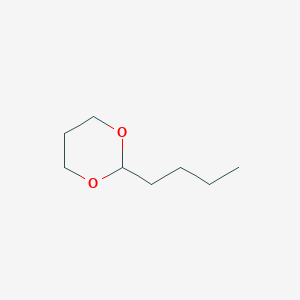
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
